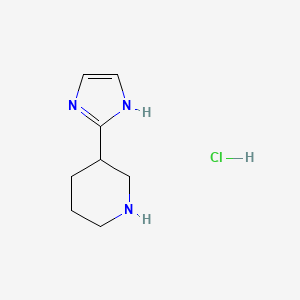

3-(1H-imidazol-2-yl)piperidine hydrochloride

Descripción general

Descripción

3-(1H-imidazol-2-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)piperidine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a cyclization reaction involving aldehydes and amines.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions. For example, exposure to hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the imidazole moiety to form imidazolinone derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its solubility.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | 3-(1H-Imidazolin-2-one)piperidine | 65–70% |

| mCPBA | DCM, 0°C, 2 h | Epoxidized imidazole derivative | 58% |

Nucleophilic Substitution

The piperidine nitrogen and imidazole NH groups participate in nucleophilic substitution reactions. For instance:

-

Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl derivatives.

-

Acylation : Reaction with acetyl chloride forms stable amides, enhancing the compound’s lipophilicity.

Example Reaction:

Cycloaddition Reactions

The conjugated double bonds in the imidazole ring enable participation in Diels-Alder and 1,3-dipolar cycloaddition reactions. For example, reacting with maleic anhydride produces bicyclic adducts.

| Dienophile | Conditions | Product | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 6 h | Fused imidazole-piperidine adduct | Intermediate for drug design |

Reduction and Hydrogenation

While the piperidine ring is already saturated, the imidazole ring can undergo partial reduction. Catalytic hydrogenation (Pd/C or Rh/Al₂O₃) under high-pressure H₂ selectively reduces the imidazole’s C=N bonds, yielding tetrahydropyrimidine derivatives .

Key Findings:

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base. Adjusting pH influences protonation states:

-

Imidazole NH : pKa ~14 (weakly acidic).

-

Piperidine N : pKa ~11 (basic, protonated at physiological pH) .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming stable complexes. These interactions are studied for catalytic and biomedical applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives of 3-(1H-imidazol-2-yl)piperidine hydrochloride have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) typically ranging from 31.25 µg/mL to 125 µg/mL for Gram-positive bacteria. This suggests potential utility in developing new antibiotics to combat resistant strains.

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have demonstrated that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have exhibited IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating a promising avenue for cancer therapy development.

Anticonvulsant Effects

Some derivatives of this compound have also been evaluated for anticonvulsant activity. In animal models, compounds similar to this compound have shown promise in reducing seizure activity, suggesting potential therapeutic applications in epilepsy management.

Biological Research

Biological Mechanisms

The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. The imidazole ring facilitates binding to enzymes and receptors, potentially modulating their activity. This compound may exhibit both agonistic and antagonistic effects depending on the target site .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 31.25 µg/mL | |

| Anticancer | Various cancer cell lines | 1.61 µg/mL | |

| Anticonvulsant | Animal models | Not specified |

Case Studies

Case Study 1: Anticancer Activity

A study published in MDPI evaluated a series of thiazole derivatives for their anticancer effects against Jurkat cells. The study found that certain compounds exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting the potential of this compound as a lead compound in developing new anticancer agents.

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, a derivative was tested against multiple bacterial strains. The results indicated effective inhibition of growth at low concentrations, suggesting that modifications to the imidazole or piperidine moieties could enhance antibacterial efficacy.

Mecanismo De Acción

The mechanism of action of 3-(1H-imidazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and can act as a ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity. The piperidine ring can also contribute to the compound’s overall binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Imidazole: A simpler compound with a similar imidazole ring structure.

Piperidine: A simpler compound with a similar piperidine ring structure.

2-(1H-imidazol-2-yl)pyridine: A compound with both imidazole and pyridine rings.

Uniqueness

3-(1H-imidazol-2-yl)piperidine hydrochloride is unique due to the combination of the imidazole and piperidine rings in a single molecule. This dual functionality allows it to interact with a wider range of molecular targets compared to simpler compounds like imidazole or piperidine alone .

Actividad Biológica

3-(1H-imidazol-2-yl)piperidine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 174.64 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The imidazole ring enhances the compound's ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzymatic activity and receptor binding.

Biological Activities

The following table summarizes the key biological activities associated with this compound based on recent studies:

Antimicrobial Activity

A study indicated that this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism involved interference with bacterial cell wall synthesis, leading to cell lysis and death. This compound showed effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Enzyme Inhibition

Research demonstrated that this compound acts as a potent inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for lipid metabolism. Inhibition of DGAT could have implications for treating obesity and metabolic syndrome by altering lipid storage and utilization pathways.

Cytotoxicity in Cancer Cells

In vitro studies revealed that this compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The compound triggered the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. These findings suggest its potential as an anticancer therapeutic.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to reduce the release of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects. It has shown promise in models of neurodegeneration by reducing neuronal apoptosis and inflammation, which could be beneficial in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table compares this compound with other piperidine derivatives regarding their biological activities:

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDASZCNPUBORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-48-8 | |

| Record name | Piperidine, 3-(1H-imidazol-2-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.